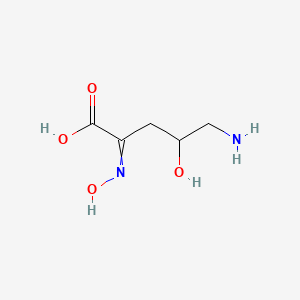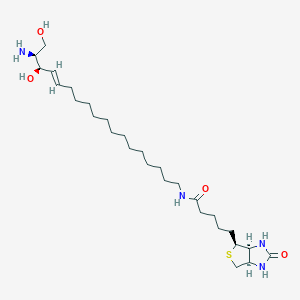
D-Glucose-2-13C-2-C-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-2-13C-2-C-d is a labeled form of D-glucose, a simple sugar that is essential for energy production in living organisms. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful for various scientific studies, particularly in metabolic research and tracer studies. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-2-13C-2-C-d typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms. One common approach is to use a precursor molecule that is already labeled with carbon-13 and then convert it into glucose through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of labeled glucose often involves the use of isotopically labeled carbon dioxide, which is fixed into glucose by photosynthetic organisms such as algae or plants. The labeled glucose is then extracted and purified for use in research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-2-13C-2-C-d undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Glucose can be oxidized to gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucosides depending on the substituent.
Aplicaciones Científicas De Investigación
D-Glucose-2-13C-2-C-d has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Helps in studying the dynamics of glucose utilization in cells and tissues.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose metabolism in tumors and other tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of D-Glucose-2-13C-2-C-d is similar to that of natural glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon-13 allows researchers to track the metabolic fate of glucose and study its interactions with various enzymes and metabolic pathways.
Comparación Con Compuestos Similares
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
2-Deoxy-D-glucose-13C: A glucose analog labeled with carbon-13.
Uniqueness: D-Glucose-2-13C-2-C-d is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of glucose
Propiedades
Número CAS |
83379-46-8 |
|---|---|
Fórmula molecular |
C₅¹³CH₁₁DO₆ |
Peso molecular |
182.15 |
Sinónimos |
D-Glucose-2-13C-2-C-2H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




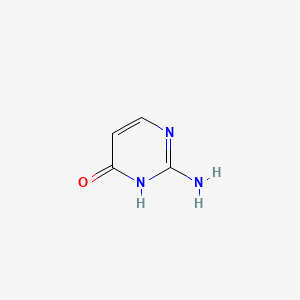
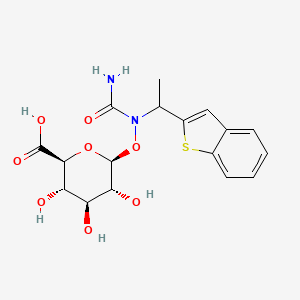
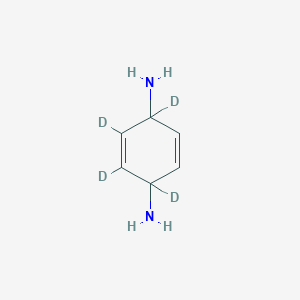
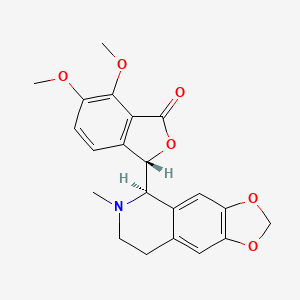
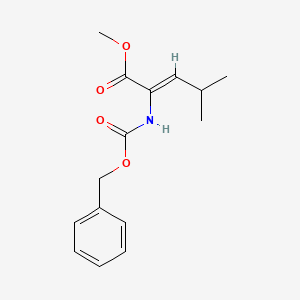
![D-[1-2H]Mannose](/img/structure/B1146200.png)
